

Unveiling the Molecular Architecture: A Technical Guide to TAMRA-Azide-PEG-Biotin

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **TAMRA-Azide-PEG-Biotin**

Cat. No.: **B11826720**

[Get Quote](#)

For researchers, scientists, and professionals in drug development, the strategic design of molecular probes is paramount for elucidating complex biological processes. Among the diverse arsenal of available tools, **TAMRA-Azide-PEG-Biotin** has emerged as a versatile and powerful reagent. This in-depth technical guide explores the core structure of this trifunctional molecule, its physicochemical properties, and its applications in modern biological research, providing a comprehensive resource for its effective implementation.

Core Structural Components and Functionality

TAMRA-Azide-PEG-Biotin is a heterobifunctional crosslinker that integrates three key functional moieties, each with a distinct role, connected by a flexible polyethylene glycol (PEG) spacer.^[1] This modular design underpins its broad utility in bioconjugation and cellular analysis.^[1]

- TAMRA (Tetramethylrhodamine): This well-characterized rhodamine dye serves as the fluorescent reporter.^[1] Its robust photophysical properties, including strong and stable fluorescence emission, make it ideal for a range of detection methods such as fluorescence microscopy and flow cytometry.^[1]
- Azide Group (-N3): The azide moiety is a critical component for "click chemistry," a set of highly efficient and selective bioorthogonal reactions.^[1] Specifically, it enables the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted alkyne-azide cycloaddition (SPAAC), allowing for the covalent attachment of the entire probe to alkyne-modified biomolecules.^{[2][3]}

- Biotin: This small vitamin acts as a high-affinity ligand for streptavidin and avidin proteins.[\[4\]](#) This strong and specific interaction is widely exploited for the enrichment, purification, and detection of biotinylated molecules.[\[4\]\[5\]](#)
- PEG (Polyethylene Glycol) Spacer: The PEG linker connects the functional components and imparts crucial physicochemical properties.[\[6\]\[7\]](#) It increases the overall hydrophilicity and solubility of the molecule in aqueous buffers, which is essential for biological applications.[\[6\]](#) [\[7\]](#) The flexible nature of the PEG chain also minimizes steric hindrance, allowing the terminal functional groups to interact more efficiently with their respective targets.

Physicochemical and Spectroscopic Properties

A thorough understanding of the quantitative properties of **TAMRA-Azide-PEG-Biotin** is essential for its successful application in experimental design. The following table summarizes key data compiled from various suppliers and technical data sheets.

Property	Value	References
CAS Number	1797415-74-7	[2] [6] [8] [9]
Chemical Formula	C57H79N11O14S	[6] [8] [10]
Molecular Weight	~1174.38 g/mol	[6] [8]
Excitation Maximum (λ_{ex})	~546 nm	[6]
Emission Maximum (λ_{em})	~565 nm	[6]
Molar Extinction Coefficient	~92,000 cm ⁻¹ M ⁻¹	[6]
Purity	≥93% (HPLC)	[6]
Solubility	Water, DMSO, DMF	[6]

Experimental Protocols

The utility of **TAMRA-Azide-PEG-Biotin** is best illustrated through its application in specific experimental workflows. Below is a detailed protocol for the labeling and enrichment of alkyne-modified proteins from a cell lysate, based on methodologies described in technical datasheets.[\[2\]\[3\]](#)

Protocol: Labeling and Enrichment of Alkyne-Modified Proteins

1. Cell Lysis and Protein Quantification:

- Treat cells with an alkyne-modified metabolic precursor (e.g., Alkynyl myristic acid) for a specified duration.
- Lyse the cells in a suitable buffer (e.g., PBS containing 1% Triton X-100, 0.1% SDS, and protease inhibitors).
- Quantify the protein concentration of the lysate using a standard protein assay.
- Dilute the protein sample to a working concentration (e.g., 1 mg/mL) with lysis buffer.

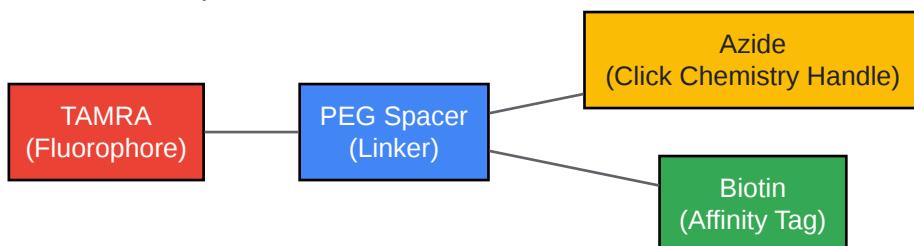
2. Click Chemistry Reaction (CuAAC):

- Prepare a fresh click chemistry reaction mixture. For a typical reaction with 100 µg of protein, the following components are added sequentially with vortexing between each addition:
 - 1 µL of 10 mM **TAMRA-Azide-PEG-Biotin** (dissolved in DMSO)
 - 2 µL of 50 mM Copper (II) Sulfate (CuSO4)
 - 2 µL of 50 mM TCEP (Tris(2-carboxyethyl)phosphine)
 - 1 µL of 10 mM TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine)
- Add the 6 µL of the click reaction mixture to the protein sample.
- Incubate the reaction for 1 hour at room temperature with gentle vortexing.

3. Protein Precipitation and Solubilization:

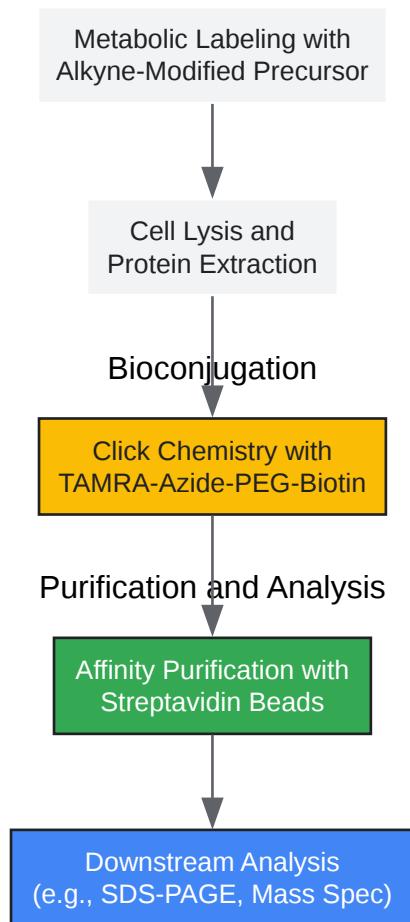
- Stop the reaction by adding 5 mM EDTA.
- Precipitate the proteins by adding 200 µL of water, 400 µL of methanol, and 100 µL of chloroform.
- Centrifuge at 6,000 x g for 5 minutes to pellet the proteins.
- Wash the protein pellet once with methanol.
- Dissolve the precipitated proteins in a small volume (e.g., 10 µL) of PBS containing 2% SDS and 10 mM DTT.
- Dilute the solubilized proteins 10-fold with PBS.

4. Affinity Enrichment:


- Add 30 µL of streptavidin-conjugated magnetic beads to the protein solution.

- Incubate for 2 hours at room temperature with gentle mixing to allow for the binding of biotinylated proteins.
- Collect the supernatant as the unbound fraction.
- Wash the beads several times with a suitable wash buffer to remove non-specifically bound proteins.
- Elute the bound proteins from the beads using appropriate elution conditions (e.g., boiling in SDS-PAGE sample buffer). The eluted proteins can then be analyzed by methods such as in-gel fluorescence scanning or mass spectrometry.

Visualizing the Molecular Logic and Workflow


To further clarify the structure and application of **TAMRA-Azide-PEG-Biotin**, the following diagrams have been generated using the Graphviz DOT language.

Conceptual Structure of TAMRA-Azide-PEG-Biotin

Experimental Workflow: Protein Labeling and Enrichment

Cellular Labeling

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. TAMRA-Azide-PEG-Biotin | Benchchem [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. Bioconjugation application notes [bionordika.fi]
- 6. TAMRA-Azide-PEG-Biotin, 1797415-74-7 | BroadPharm [broadpharm.com]
- 7. TAMRA-Azide-PEG-Bio - CD Bioparticles [cd-bioparticles.net]
- 8. medkoo.com [medkoo.com]
- 9. chemscene.com [chemscene.com]
- 10. apexbt.com [apexbt.com]
- To cite this document: BenchChem. [Unveiling the Molecular Architecture: A Technical Guide to TAMRA-Azide-PEG-Biotin]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b11826720#what-is-the-structure-of-tamra-azide-peg-biotin>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com